molecular formula C12H15ClO B14051308 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one

1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one

Cat. No.: B14051308
M. Wt: 210.70 g/mol
InChI Key: MJFRERODGAUHID-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(chloromethyl)-3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ketone moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1-(4-Methylphenyl)propan-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.

    1-(4-Chlorophenyl)propan-2-one: Similar structure but without the ethyl group, leading to variations in chemical behavior.

    1-(4-(Bromomethyl)-3-ethylphenyl)propan-2-one: The bromomethyl group provides different reactivity compared to the chloromethyl group.

Uniqueness: 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[4-(chloromethyl)-3-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H15ClO/c1-3-11-7-10(6-9(2)14)4-5-12(11)8-13/h4-5,7H,3,6,8H2,1-2H3

InChI Key

MJFRERODGAUHID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC(=O)C)CCl

Origin of Product

United States

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